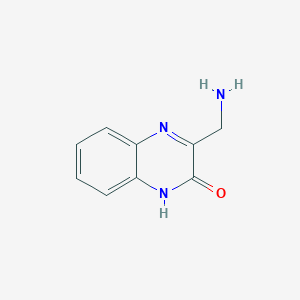

3-(Aminomethyl)quinoxalin-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

3-(aminomethyl)-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H9N3O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H,5,10H2,(H,12,13) |

InChI Key |

ARJSRGSNOVEHHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)CN |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in Quinoxalin 2 Ol Synthesis and Transformation

Mechanistic Pathways of Condensation and Cyclization Reactions

The most fundamental and widely employed method for synthesizing the quinoxalin-2-one core is the condensation reaction between an o-phenylenediamine (B120857) (also known as 1,2-diaminobenzene) and a 1,2-dicarbonyl compound or its synthetic equivalent. researchgate.net Specifically for 3-substituted quinoxalin-2(1H)-ones, the Hinsberg reaction, which utilizes α-keto acids, is a classic and still relevant approach. researchgate.net The reaction proceeds through a sequence of condensation and cyclization steps, the mechanism of which can vary based on the specific reactants and conditions.

The initial step in the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as an α-keto acid, involves the nucleophilic attack of one of the amino groups on a carbonyl carbon. This leads to the formation of a hemiaminal intermediate, which then dehydrates. The key mechanistic question is the nature of the subsequent intermediate: an imine or an amide.

A plausible and frequently proposed mechanism involves the initial formation of an imine intermediate. researchgate.netacs.org In the context of the Hinsberg reaction between an o-phenylenediamine and an α-keto acid, the more nucleophilic amino group attacks the more electrophilic keto-carbonyl, leading to an imine after dehydration. The remaining free amino group then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl, leading to a cyclized intermediate that eliminates a molecule of water to form the final quinoxalin-2-ol product. A proposed mechanism involves imine formation followed by two consecutive cyclizations. researchgate.net

Alternatively, an amide intermediate can be formed, particularly in reactions leading to quinoxaline (B1680401) derivatives involving amide moieties. For instance, in certain synthetic routes, an amide is formed first, which then undergoes intramolecular cyclization. mdpi.com In the synthesis of thiourea (B124793) and urea (B33335) quinoxaline derivatives, an amide intermediate is formed by refluxing 2,3-dichloroquinoxaline (B139996) with p-phenylenediamine, which is then further reacted. mdpi.com While this example pertains to derivatization rather than the initial ring formation, it highlights that amide intermediates are viable in quinoxaline chemistry.

The Pictet-Spengler reaction, adapted for quinoxaline synthesis, also proceeds via an imine intermediate formed from the condensation of 1-(2-aminophenyl)pyrroles with an aldehyde, followed by cyclization and air oxidation. mdpi.com

Oxidative cyclization provides an alternative to the classical condensation of dicarbonyls, often utilizing more readily available starting materials like α-haloketones, α-hydroxy ketones, or even simple ketones. nih.govthieme-connect.com These reactions require an oxidant to achieve the final aromatic quinoxaline ring system.

A common strategy involves the reaction of o-phenylenediamines with α-haloketones, such as phenacyl bromides. A proposed mechanism for this catalyst-free reaction begins with the nucleophilic substitution of the bromide by one of the amine groups to form an α-amino ketone intermediate. researchgate.netacgpubs.org This intermediate then undergoes spontaneous intramolecular cyclization, where the second amino group attacks the ketone carbonyl to form a 1,2-dihydroquinoxaline. researchgate.net The final step is aromatization, which often occurs via air oxidation, to yield the quinoxaline product. researchgate.net

Another pathway uses α-hydroxy ketones (acyloins) as the two-carbon unit supplier. In an iodine-catalyzed, one-pot procedure, the reaction proceeds via oxidation of the α-hydroxy ketone to a 1,2-dicarbonyl compound in situ, followed by the standard condensation with o-phenylenediamine. rsc.org Alternatively, electrochemical methods can achieve oxidative cyclization without chemical oxidants. A proposed electrochemical mechanism for the reaction of aryl alkyl ketones with o-phenylenediamines involves the initial oxidation of an iodide mediator to an iodine radical. This radical reacts with the ketone to form an α-iodo ketone intermediate. An acid-facilitated condensation with the diamine then forms an imine, which undergoes an intramolecular nucleophilic attack to generate a cyclic intermediate, followed by anodic oxidation to the aromatic quinoxaline. thieme-connect.com

Table 1: Comparison of Mechanistic Intermediates in Quinoxaline Synthesis

| Reaction Type | Key Starting Materials | Proposed Key Intermediate | Final Step | Reference |

|---|---|---|---|---|

| Hinsberg Reaction | o-Phenylenediamine, α-Keto acid | Imine | Intramolecular cyclization & Dehydration | researchgate.netresearchgate.net |

| Pictet-Spengler Type | 1-(2-aminophenyl)pyrrole, Aldehyde | Imine | Cyclization & Air Oxidation | mdpi.com |

| Oxidative Cyclization | o-Phenylenediamine, α-Haloketone | α-Amino ketone | Cyclization & Air Oxidation | researchgate.netacgpubs.org |

| Electrochemical Synthesis | o-Phenylenediamine, Aryl alkyl ketone | α-Iodo ketone / Imine | Intramolecular Cyclization & Anodic Oxidation | thieme-connect.com |

Kinetics of Quinoxaline Formation Reactions

Kinetic studies provide quantitative insight into reaction rates, mechanisms, and the influence of various parameters on the synthesis of quinoxalines. Research employing a Box-Behnken design to optimize the synthesis of quinoxaline derivatives using zirconium phosphate (B84403) (ZrP) as a heterogeneous catalyst found that the reaction follows first-order kinetics. researchgate.net The activation energy for this process was calculated to be 70.34 kJ/mol. researchgate.net Another study using a different heterogeneous catalyst also reported first-order kinetics with a lower activation energy of 16.48 kJ/mol, highlighting the catalyst's role in lowering the energy barrier. researchgate.net

Pulse radiolysis has been used to study the kinetics of reactions involving quinoxalin-2(1H)-one (Q) and its 3-methyl derivative (3-MeQ) with hydroxyl radicals (•OH). The rate constants for the reaction of •OH with Q and 3-MeQ were determined to be in the range of (5.9–9.7) × 10⁹ M⁻¹·s⁻¹, assigned to the addition of the radical to the benzene (B151609) and pyrazin-2-one rings. mdpi.com The reaction of the azide (B81097) radical (•N₃) with 3-MeQ, a one-electron oxidation process, was found to have a rate constant of (6.0 ± 0.5) × 10⁹ M⁻¹·s⁻¹. mdpi.com

The synthesis of quinoxalines can be significantly accelerated in microdroplets compared to bulk-phase reactions, a phenomenon investigated using microdroplet fusion mass spectrometry. frontiersin.org This acceleration allows for the rapid determination of optimized synthesis conditions. frontiersin.org

Table 2: Kinetic Parameters for Quinoxaline Synthesis

| Catalyst/System | Kinetic Order | Activation Energy (Ea) | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Zirconium Phosphate (ZrP) | First-order | 70.34 kJ/mol | Not specified | researchgate.net |

| Chitosan/Sulfonated Biochar-MOF | First-order | 16.48 kJ/mol | Not specified | researchgate.net |

| Pulse Radiolysis (•OH with Quinoxalin-2-one) | Second-order | Not applicable | (5.9–9.7) × 10⁹ M⁻¹·s⁻¹ | mdpi.com |

| Pulse Radiolysis (•N₃ with 3-MeQ) | Second-order | Not applicable | (6.0 ± 0.5) × 10⁹ M⁻¹·s⁻¹ | mdpi.com |

Role of Catalysts in Reaction Mechanism Modulation

Catalysts play a pivotal role in the synthesis of quinoxalines, often by lowering the activation energy, increasing reaction rates, and enabling reactions under milder conditions. They can modulate the reaction mechanism by activating either the diamine or the carbonyl compound.

Acid catalysts , both Brønsted and Lewis acids, are commonly used. A proposed mechanism for Brønsted acid catalysis involves the protonation of a carbonyl group on the 1,2-dicarbonyl compound. rsc.org This protonation increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amino group of the o-phenylenediamine. rsc.org Similarly, Lewis acid catalysts like CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O are believed to coordinate to the carbonyl oxygen, thereby activating it for nucleophilic attack. orientjchem.org Heterogeneous acid catalysts such as natural phosphate (NP) have also been shown to effectively promote the condensation. researchgate.net

Metal catalysts are employed in various oxidative and dehydrogenative coupling reactions. Manganese pincer complexes catalyze the dehydrogenative coupling of 1,2-diaminobenzene and 1,2-diols. The proposed mechanism involves the initial dehydrogenation of the alcohol by the manganese complex to form a carbonyl moiety, which then condenses with the diamine. acs.org In cobalt-catalyzed annulations of o-phenylenediamines and internal alkynes, molecular oxygen serves as the terminal oxidant, suggesting a mechanism involving a metal-mediated redox cycle. researchgate.net

Organocatalysts , such as nitrilotris(methylenephosphonic acid), offer a metal-free alternative for quinoxaline synthesis. nih.gov Visible-light-mediated synthesis using an organo-photoredox catalyst like Rose Bengal involves the excitation of the catalyst, which then engages in a single electron-transfer process to facilitate the oxidative coupling. nih.gov

The choice of catalyst can significantly influence the reaction pathway and efficiency. For example, in the Beirut reaction for synthesizing quinoxaline 1,4-dioxides, base catalysis gives low yields (<7%), while acid catalysis is slightly better (~13%). mdpi.com In contrast, using K₂CO₃ or potassium fluoride (B91410) on alumina (B75360) provides much higher yields, demonstrating the profound impact of the catalytic system. mdpi.com

Intramolecular Rearrangement Mechanisms in Quinoxaline Derivatization

Intramolecular rearrangements are significant in the derivatization of the quinoxaline scaffold, allowing for the synthesis of complex, fused heterocyclic systems.

A key example is the Mamedov rearrangement , an acid-catalyzed transformation of quinoxalinone derivatives into 2-heteroaryl-substituted benzimidazoles. researchgate.net This rearrangement provides a pathway to convert one heterocyclic system into another, expanding the chemical space accessible from quinoxaline precursors. The key step involves the acid-catalyzed rearrangement of spiroquinoxalinone derivatives. researchgate.net

In the synthesis of certain 3-amido-quinoxalin-2(1H)-ones, a proposed mechanism involves the formation of a hydroxyimine intermediate (D) following the nucleophilic attack of water on a carbocation. This intermediate is proposed to undergo an intramolecular rearrangement of the double bond to generate a more stable amide intermediate (E), which is then oxidized to the final product. acs.org This tautomeric-like rearrangement is crucial for the formation of the stable amide functionality at the C-3 position.

Theoretical and Computational Chemistry Studies of 3 Aminomethyl Quinoxalin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules from first principles. For quinoxaline (B1680401) derivatives, these methods are instrumental in correlating molecular structure with chemical behavior. researchgate.netbiointerfaceresearch.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied to quinoxaline derivatives to optimize their molecular geometry, calculate electronic properties, and predict reactivity. researchgate.netresearchgate.netnih.gov Methods like B3LYP combined with a suitable basis set (e.g., 6-311++G**) are commonly employed to determine the most stable conformation and to calculate various molecular descriptors. researchgate.netresearchgate.net

DFT calculations provide a foundation for understanding the relationship between the structure of quinoxaline compounds and their potential applications, such as in materials science or as corrosion inhibitors. researchgate.netresearchgate.net The theory allows for the computation of energies, electron densities, and other properties that dictate how the molecule will interact with other chemical species. researchgate.net

HOMO-LUMO Analysis and Charge Transfer Characteristics

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity and electronic properties. nih.gov The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability, suggesting a greater ease of intramolecular charge transfer (ICT). nih.govacs.org In quinoxaline derivatives, this analysis helps to explain their electronic and optical properties. biointerfaceresearch.comresearchgate.net Other quantum chemical descriptors derived from these energies, such as ionization potential, electron affinity, electronegativity, and chemical hardness, further characterize the molecule's reactivity. nih.govajchem-a.com

Table 1: Illustrative Quantum Chemical Descriptors for a Quinoxaline Derivative (Note: These are example values to illustrate the type of data generated from DFT calculations for this class of compounds.)

| Parameter | Symbol | Significance | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | -6.2 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | -1.5 |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity, stability | 4.7 |

| Ionization Potential | I ≈ -EHOMO | Energy to remove an electron | 6.2 |

| Electron Affinity | A ≈ -ELUMO | Energy released when adding an electron | 1.5 |

| Electronegativity | χ = (I+A)/2 | Power to attract electrons | 3.85 |

| Chemical Hardness | η = (I-A)/2 | Resistance to charge transfer | 2.35 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. biointerfaceresearch.comajchem-a.com The MEP map displays the charge distribution on the molecular surface, with different colors representing different electrostatic potential values. researchgate.net

Typically, red and yellow colors indicate regions of negative potential, which are rich in electrons and thus susceptible to electrophilic attack. ajchem-a.com For a molecule like 3-(Aminomethyl)quinoxalin-2-ol, these sites would likely be concentrated around the electronegative nitrogen atoms of the quinoxaline ring and the oxygen atom of the hydroxyl group. researchgate.net Conversely, blue-colored regions represent positive potential (electron-poor areas), which are favorable for nucleophilic attack. researchgate.netajchem-a.com Green areas denote neutral or zero potential regions. This analysis is crucial for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.dewisc.edu Significant E(2) values indicate strong electronic interactions and a greater degree of delocalization, which stabilizes the molecule. uni-muenchen.de For this compound, key interactions would involve delocalization from the lone pairs of nitrogen and oxygen atoms into the antibonding orbitals (π* or σ*) of the quinoxaline ring system.

Table 2: Illustrative NBO Analysis for Donor-Acceptor Interactions (Note: This table provides an example of the data obtained from an NBO analysis for a representative quinoxaline structure.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N1 | π* (C2-N3) | 25.5 | Lone Pair → Antibonding Pi |

| LP (1) O1 | σ* (C2-N1) | 5.8 | Lone Pair → Antibonding Sigma |

| π (C5-C6) | π* (C7-C8) | 18.2 | Pi Bond → Antibonding Pi |

| LP (1) N4 (amine) | σ* (C3-C9) | 4.1 | Lone Pair → Antibonding Sigma |

Molecular Modeling and Simulation

While quantum calculations focus on the static electronic properties of a single molecule, molecular modeling and simulation techniques are used to study its dynamic behavior and interactions with its environment.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govchemrxiv.org By solving Newton's equations of motion, MD simulations can model the conformational changes of a molecule and its interactions with other molecules, such as solvents, receptors, or surfaces. researchgate.netbohrium.com

For a flexible molecule like this compound, which has a movable aminomethyl side chain, MD simulations can explore its different possible conformations and their relative stabilities. These simulations are also invaluable for understanding how quinoxaline derivatives interact with biological targets or adsorb onto material surfaces, providing insights into their binding modes and interaction energies over a simulated period. nih.govresearchgate.net

Molecular Docking for Understanding Molecular Recognition and Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

Studies on quinoxaline derivatives have extensively used molecular docking to elucidate their mechanism of action against various biological targets. For instance, docking studies have shown that quinoxaline analogs can effectively bind to the ATP pocket of kinases like Pim-1, a protein involved in cell survival and proliferation. nih.gov In these interactions, the quinoxaline scaffold often forms key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. The specific interactions for quinoxaline derivatives have been observed with residues such as LYS 67, ASP 186, and GLU 121 in various kinases.

While direct docking studies on this compound are not extensively published, data from structurally similar quinoxaline compounds allow for an informed prediction of its binding behavior. The aminomethyl group at the 3-position and the hydroxyl group at the 2-position are capable of acting as both hydrogen bond donors and acceptors. This dual capability suggests that this compound could form multiple, stable hydrogen bonds within a protein's binding pocket.

For example, in studies of quinoxaline hybrids as α-amylase and α-glucosidase inhibitors, molecular docking revealed that the most potent compounds formed critical hydrogen bonds with catalytic residues like ASP197, GLU233, and ASP300 in α-amylase, and ASP215, ASP352, and GLU411 in α-glucosidase. nih.gov The binding energies calculated from these docking studies often correlate well with the experimentally determined inhibitory activities (IC₅₀ values). nih.govnih.gov

| Target Protein | Key Interacting Residues (Predicted for this compound) | Type of Interaction | Reference |

| Pim-1 Kinase | Lys67, Asp186 | Hydrogen Bond | nih.gov |

| α-Glucosidase | Asp215, Asp352, Arg442 | Hydrogen Bond, Electrostatic | nih.gov |

| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond | researchgate.net |

| EGFR | Met793, Asp855 | Hydrogen Bond | nih.govrsc.org |

This table is illustrative and based on docking studies of analogous quinoxaline structures. The interactions for this compound are predicted based on its functional groups.

Structure-Based Design Principles for Quinoxaline Analogs

Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize ligands with higher affinity and selectivity. For the quinoxaline scaffold, computational studies have provided several key principles for designing more effective analogs. nih.govresearchgate.net

Scaffold as a Core: The quinoxaline ring system is a privileged scaffold that provides a rigid framework for orienting functional groups to interact with a target's active site. researchgate.nettandfonline.com Its aromatic nature allows for favorable π-π stacking interactions with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP).

Functional Group Modification: The design of novel quinoxaline derivatives often focuses on the modification of substituents at various positions of the ring. For this compound, the aminomethyl and hydroxyl groups are primary sites for modification.

The Aminomethyl Group (-CH₂NH₂): This group can be elaborated to form amides, sulfonamides, or substituted amines. nih.govnih.gov Such modifications can introduce additional interaction points, alter solubility, and fine-tune the electronic properties of the molecule to enhance binding affinity. researchgate.net

The Hydroxyl Group (-OH): The hydroxyl group of the quinoxalin-2-ol tautomer can be converted to an ether or ester to explore different hydrophobic or hydrogen-bonding interactions within the binding pocket.

Exploiting Specific Pockets: Molecular docking studies often reveal unoccupied pockets within the active site of a target enzyme. nih.govresearchgate.net Structure-based design aims to introduce functional groups on the quinoxaline core that can extend into these pockets, forming new, favorable interactions and increasing potency. For example, adding a halogenated phenyl ring to the quinoxaline structure has been shown to improve inhibitory activity by occupying a hydrophobic pocket in some kinases. nih.gov

Structure-Activity Relationship (SAR): Computational analyses, combined with experimental testing, help build robust SAR models. These models guide the design process by predicting how changes to the molecular structure will affect biological activity. For quinoxalines, SAR studies have highlighted the importance of specific substitution patterns for activity against targets like PARP-1 and various kinases. nih.govmdpi.com

| Design Principle | Structural Modification Example | Predicted Outcome | Reference |

| Core Interaction | Maintain quinoxaline scaffold | π-π stacking with aromatic residues | researchgate.net |

| Functional Group Elaboration | Convert -NH₂ to an amide (e.g., -NH-CO-CH₃) | Introduce new H-bond acceptors/donors | nih.gov |

| Hydrophobic Pocket Filling | Add a substituted phenyl group | Increased van der Waals interactions | nih.govresearchgate.net |

| Improving Selectivity | Modify substituents to exploit differences between target active sites | Enhanced binding to the desired target over off-targets | nih.gov |

Prediction of Reaction Pathways and Transition States

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for investigating chemical reactions. It allows for the mapping of reaction energy profiles, including the identification of reactants, intermediates, products, and, crucially, the high-energy transition states that govern the reaction rate.

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.net For this compound, a plausible synthetic route could involve the reaction of o-phenylenediamine with an appropriate α-keto acid derivative, such as pyruvic aldehyde or an amino-pyruvate derivative.

Computational studies can model this reaction pathway:

Reactant Complex Formation: The initial step involves the formation of a complex between the reactants, o-phenylenediamine and the dicarbonyl compound.

Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate.

Transition State 1 (TS1): The energy barrier for this first nucleophilic attack is calculated. The geometry of this transition state is characterized by the partial formation of the new C-N bond.

Dehydration: Subsequent dehydration steps lead to the formation of an imine intermediate.

Intramolecular Cyclization: The second amino group attacks the remaining carbonyl group in an intramolecular fashion.

Transition State 2 (TS2): This cyclization step proceeds through a second, often rate-determining, transition state.

Final Aromatization: A final dehydration or tautomerization step yields the stable quinoxaline ring system.

| Reaction Step | Species Involved | Key Computational Metric | Predicted Outcome | Reference (Analogous Reactions) |

| 1. Nucleophilic Attack | o-Phenylenediamine + α-Keto Acid Derivative | Activation Energy (ΔG‡₁) for C-N bond formation | Formation of tetrahedral intermediate | nih.gov |

| 2. Intramolecular Cyclization | Imine Intermediate | Activation Energy (ΔG‡₂) for ring closure | Formation of dihydroquinoxaline intermediate | researchgate.net |

| 3. Dehydration/Tautomerization | Dihydroquinoxaline intermediate | Reaction Energy (ΔG_rxn) | Formation of aromatic this compound | nih.gov |

This table outlines the predicted reaction pathway for the synthesis of this compound based on established mechanisms for quinoxaline formation.

Derivatization Strategies and Structure Activity Relationship Sar in a Chemical Context

Introduction of Functional Groups at the Aminomethyl and Hydroxyl Positions

The primary amine of the aminomethyl group and the hydroxyl group at the C2 position are reactive functional groups that serve as primary handles for derivatization.

The aminomethyl group (-CH₂NH₂) can readily undergo a variety of reactions common to primary amines. Acylation with acyl chlorides or anhydrides introduces amide functionalities, while reaction with sulfonyl chlorides yields sulfonamides. Reductive amination or direct alkylation can be employed to introduce alkyl groups, leading to secondary or tertiary amines. The introduction of these groups can significantly alter the molecule's polarity, hydrogen bonding capacity, and steric profile. For instance, converting the basic amino group to a neutral amide or a more acidic sulfonamide can drastically change its interaction with biological targets. The introduction of hydrophobic moieties like dicyclohexylamino or dibenzylamino can decrease cytotoxicity in certain contexts by altering solubility and bioavailability. nih.gov

The hydroxyl group (-OH) of the quinoxalin-2-ol tautomer is also a prime site for modification. It can be alkylated to form ethers or acylated to form esters. For example, reaction with ethyl chloroacetate (B1199739) can yield an ethyl acetate (B1210297) ether derivative. researchgate.net These modifications eliminate the hydrogen-bond donating ability of the hydroxyl group and can increase the lipophilicity of the compound, which can be a critical factor in modulating its chemical behavior.

| Position | Reaction Type | Reagent Example | Resulting Functional Group | Potential Impact on Properties |

| Aminomethyl | Acylation | Acetyl Chloride | Amide | Reduces basicity, alters H-bonding |

| Aminomethyl | Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | Introduces acidic proton, increases steric bulk |

| Aminomethyl | Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Increases basicity and lipophilicity |

| Hydroxyl | Alkylation | Ethyl Chloroacetate | Ether | Removes H-bond donor, increases lipophilicity |

| Hydroxyl | Acylation | Acetic Anhydride (B1165640) | Ester | Masks hydroxyl group, can act as a prodrug |

Modifications to the Quinoxaline (B1680401) Core

The quinoxaline ring system itself provides numerous opportunities for structural diversification. Modifications can be targeted at the benzene (B151609) portion of the bicycle or the nitrogen atoms of the pyrazine (B50134) ring.

The electronic nature of the quinoxaline system, where the pyrazine ring acts as an electron-withdrawing group, influences the reactivity of the fused benzene ring. The p-electron density is lowest at the C-2 and C-3 positions and highest at the C-5 and C-8 positions. ipp.pt This makes the benzene ring generally deactivated towards electrophilic aromatic substitution. However, reactions such as nitration or halogenation can proceed, typically requiring harsh conditions and often directed to the 5- and 8-positions.

Conversely, the electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net This is particularly true if a good leaving group, such as a halogen, is present on the benzene ring. The presence of strong electron-withdrawing groups further facilitates these reactions. The SNAr reaction is a powerful tool for introducing a wide range of nucleophiles, including amines, alkoxides, and thiolates, onto the aromatic core.

The nitrogen atoms in the pyrazine ring behave as nucleophiles and bases, allowing for reactions at these positions. quimicaorganica.org They can be protonated in acidic media to form quinoxalinium salts. quimicaorganica.org This basicity is influenced by substituents on the ring system. quimicaorganica.org

Alkylation and acylation reactions readily occur at the ring nitrogens. quimicaorganica.orgbeilstein-journals.org Alkylation with reagents like methyl iodide or dodecyl bromide leads to the formation of quaternary quinoxalinium salts. sapub.org Acylation, for instance with acetic anhydride or pivaloyl chloride, yields N-acyl derivatives. beilstein-journals.org These modifications can significantly impact the electronic properties and planarity of the ring system. Furthermore, the nitrogen atoms can be oxidized using reagents like hydrogen peroxide or peracids to form N-oxides. quimicaorganica.org The introduction of an N-oxide function dramatically alters the reactivity of the quinoxaline core, activating adjacent positions for nucleophilic attack and facilitating certain C-H functionalization reactions. researchgate.netpharmacophorejournal.comrsc.org

| Reaction Site | Reaction Type | Reagent Example | Product Type | Significance |

| Benzene Ring | Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro-quinoxaline | Introduces electron-withdrawing group |

| Benzene Ring | Nucleophilic Substitution (SNAr) | NaOMe (on a halo-quinoxaline) | Methoxy-quinoxaline | C-O bond formation |

| Nitrogen Atom (N1/N4) | Alkylation | Methyl Iodide | Quinoxalinium salt | Introduces permanent positive charge |

| Nitrogen Atom (N1/N4) | Acylation | Acetic Anhydride | N-Acyl-quinoxalinone | Modifies electronic properties |

| Nitrogen Atom (N1/N4) | Oxidation | H₂O₂ | Quinoxaline-N-oxide | Activates the ring for further functionalization |

Advanced Derivatization Techniques

Modern synthetic chemistry offers sophisticated methods for modifying heterocyclic scaffolds, including C-H activation and cross-coupling reactions, which allow for highly selective and efficient derivatization.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing quinoxaline structures, particularly quinoxalin-2(1H)-ones, the tautomeric form of quinoxalin-2-ols. nih.govmdpi.com A significant body of research focuses on the direct functionalization of the C3 position, which is adjacent to the aminomethyl group in the target compound. nih.govmdpi.com These reactions bypass the need for pre-functionalized starting materials, such as halogenated quinoxalines.

Various transformations have been achieved at the C3 position using this strategy, including:

Arylation: Using diaryliodonium salts, C3-arylquinoxalin-2(1H)-ones can be synthesized, often under mild, transition-metal-free conditions. frontiersin.org

Alkylation: A range of alkyl groups can be introduced at the C3 position. This has been accomplished through photoinduced reactions with alkyl carboxylic acids or via three-component reactions involving alkenes and an oxidant. mdpi.comfrontiersin.orgrsc.org

Alkoxylation: The introduction of alkoxy groups at the C3 position can be achieved using alcohols in the presence of hypervalent iodine reagents, providing access to 3-alkoxyquinoxalin-2(1H)-ones. frontiersin.orgnih.gov

These C-H activation methods are often radical-based and can be initiated by photocatalysts, chemical oxidants, or even visible light alone, offering a versatile toolkit for creating diverse libraries of derivatives. frontiersin.orgrsc.org

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for constructing new carbon-carbon and carbon-heteroatom bonds, thereby extending the molecular framework of the quinoxaline core. eie.gr Reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (for C-N and C-O bond formation) are widely employed. researchgate.netacs.org

These reactions typically require a quinoxaline derivative pre-functionalized with a leaving group, most commonly a halogen (Cl, Br, I) or a triflate. For example, a 2,3-dichloroquinoxaline (B139996) can serve as a versatile building block for sequential SNAr and cross-coupling reactions to introduce different substituents at the C2 and C3 positions. researchgate.netresearchgate.net Similarly, a halogenated benzene ring on the quinoxaline scaffold can be used as a handle for Suzuki coupling to introduce new aryl or heteroaryl groups, significantly increasing molecular complexity and providing access to compounds with extended π-systems or different steric and electronic profiles. researchgate.net

| Technique | Typical Substrate | Key Reagents/Catalysts | Bond Formed | Example Transformation |

| C-H Arylation | Quinoxalin-2(1H)-one | Diaryliodonium Salts | C-C (Aryl) | C3-H to C3-Aryl |

| C-H Alkylation | Quinoxalin-2(1H)-one | Alkenes, TMSN₃, PIDA | C-C (Alkyl), C-N | C3-H to C3-Alkyl-Azide |

| C-H Alkoxylation | Quinoxalin-2(1H)-one | Alcohols, PhI(OTFA)₂ | C-O | C3-H to C3-Alkoxy |

| Suzuki Coupling | Halo-quinoxaline | Arylboronic acid, Pd catalyst | C-C (Aryl) | C-Br to C-Aryl |

| Sonogashira Coupling | Halo-quinoxaline | Terminal alkyne, Pd/Cu catalyst | C-C (Alkynyl) | C-I to C-Alkynyl |

Structure-Property Relationships (SPR) in Derivatives of 3-(Aminomethyl)quinoxalin-2-ol

Influence of Substituent Electronic and Steric Effects on Molecular Properties

The molecular properties of this compound derivatives are profoundly influenced by the electronic and steric nature of substituents introduced onto the quinoxaline core or the aminomethyl side chain. These factors can dictate everything from the molecule's reactivity and stability to its charge transport capabilities. beilstein-journals.org

Electronic Effects: The electronic landscape of the quinoxaline ring is a delicate balance of the electron-donating hydroxyl (-OH) group at the 2-position and the pyrazine ring's inherent electron-withdrawing nature. The aminomethyl group at the 3-position further contributes electron density. Attaching electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl, -F) to the benzene ring (at positions 6 or 7) can significantly lower the energy levels of the molecular orbitals (HOMO and LUMO). researchgate.netmdpi.com This modification is a key strategy for developing n-type materials in organic electronics. beilstein-journals.org Conversely, adding electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) raises the energy of the molecular orbitals, which can be crucial for tuning the molecule's activity in biological systems. smolecule.com The regioselectivity of these substitutions is critical; for instance, the placement of a substituent can dictate which nitrogen atom in the pyrazine ring is more susceptible to protonation or coordination. nih.gov

Steric Effects: Steric hindrance plays a critical role in the reactivity and intermolecular organization of these derivatives. The aminomethyl group itself introduces some bulk at the 3-position. Further substitution, for example, by replacing the hydrogens of the amino group with larger alkyl or aryl groups, can hinder the approach of reactants and influence the planarity of the molecule. mdpi.com In studies on related 2-monosubstituted quinoxalines, bulky substituents were found to affect the ability of nucleophiles to attack the adjacent C3 position. mdpi.comup.ac.za Similarly, bulky groups on the benzene ring can influence molecular packing in the solid state, potentially disrupting efficient π-π stacking interactions which are vital for charge transport in organic semiconductors. beilstein-journals.org

Table 1: Predicted Influence of Benzene Ring Substituents on the Properties of a this compound Scaffold

| Substituent at C-6/C-7 | Electronic Effect | Predicted Impact on Molecular Properties |

| -H (unsubstituted) | Neutral | Baseline reference for electronic and steric properties. |

| -Cl, -F | Electron-Withdrawing (Inductive) | Lowers HOMO/LUMO energy levels; potentially enhances electron-accepting character. May introduce halogen bonding capabilities. mdpi.com |

| -NO₂ | Strongly Electron-Withdrawing | Significantly lowers HOMO/LUMO levels, increasing electron deficiency of the ring system. Enhances potential for n-type conductivity and may increase activity in certain biological assays. researchgate.net |

| -OCH₃ | Electron-Donating (Resonance) | Raises HOMO energy levels, increasing the electron density of the quinoxaline ring system. This can modulate receptor binding affinity and chemical reactivity. smolecule.com |

| -CH₃ | Weakly Electron-Donating | Provides a slight increase in electron density and adds steric bulk, which can influence molecular packing and solubility. |

Conformational Preferences and Stereochemical Implications

The conformational landscape is heavily influenced by non-covalent intramolecular interactions. A key interaction is the potential for a hydrogen bond to form between the hydroxyl group at C2 and the amino group at C3. This interaction would create a stable six-membered ring-like structure, significantly restricting the rotation of the aminomethyl group and favoring a specific planar conformer. Such intramolecular hydrogen bonding is a known stabilizing factor in related ortho-substituted heterocyclic systems. nih.gov Computational studies on substituted quinoxalines and related heterocycles confirm that such intramolecular forces are critical in determining the lowest energy conformation. nih.gov

Derivatization of the aminomethyl group can introduce stereochemical complexity. For instance, substitution at the methylene (B1212753) carbon or attaching a chiral moiety to the nitrogen atom would create a stereocenter. This would result in enantiomers or diastereomers, each potentially having unique conformational preferences and, consequently, different biological activities or material properties. The spatial arrangement of substituents is often a critical determinant for precise interactions with biological targets like enzymes or receptors.

Table 2: Potential Conformational Isomers of this compound

| Conformer ID | Dihedral Angle (N-C3-C-N) | Key Intramolecular Interaction | Predicted Relative Stability |

| A | ~0° | Intramolecular H-bond between 2-OH and 3-CH₂N H₂. | High (Most Stable) |

| B | ~180° | Steric repulsion between the aminomethyl group and the hydrogen at C4. No H-bonding. | Low |

| C | ~60° (gauche) | Reduced steric clash compared to syn-periplanar, but lacks the stabilizing H-bond. | Moderate |

| D | ~120° (anti-clinal) | Reduced steric clash, but lacks the stabilizing H-bond. | Moderate |

Impact of Derivatization on Intermolecular Interactions

The this compound molecule is rich in functional groups capable of participating in a variety of intermolecular interactions, which govern its solid-state packing and macroscopic properties. The primary amine (-NH₂), the hydroxyl group (-OH), and the pyrazine nitrogen atoms are all potent hydrogen bond donors and/or acceptors. nih.gov In the solid state, these groups are expected to form extensive networks of hydrogen bonds, leading to highly ordered crystalline structures.

Derivatization provides a powerful tool to modify these interactions.

Hydrogen Bonding: Acylation or alkylation of the primary amine alters its hydrogen bonding capacity. For instance, converting the -NH₂ to a secondary amine (-NHR) reduces the number of H-bond donors, while conversion to a tertiary amine (-NR₂) removes its donor ability entirely. This can disrupt established hydrogen bonding networks and alter crystal packing.

π-π Stacking: The planar, aromatic quinoxaline core is predisposed to π-π stacking interactions. Introducing substituents on the benzene ring can modulate this. Electron-withdrawing groups can enhance stacking by creating favorable quadrupole interactions with neighboring rings. Conversely, bulky substituents can sterically hinder close packing, increasing the distance between aromatic planes and weakening these interactions. nih.gov

Other Interactions: Derivatization can introduce other types of non-covalent forces. For example, incorporating fluorine or chlorine atoms can facilitate halogen bonding, while adding long alkyl chains can lead to van der Waals interactions and hydrophobic effects, influencing solubility and self-assembly behavior. mdpi.comresearchgate.net The study of intermolecular interactions through techniques like Hirshfeld surface analysis provides deep insights into how these forces dictate the supramolecular architecture. nih.gov

Table 3: Potential Intermolecular Interactions Based on Derivatization

| Derivative Functional Group | Primary Intermolecular Interaction(s) Possible |

| -NH₂ (on side chain) | N-H···O, N-H···N (Hydrogen Bonding) nih.gov |

| -OH (at C2) | O-H···N, O-H···O (Hydrogen Bonding) nih.gov |

| Phenyl group (e.g., N-benzyl derivative) | π-π Stacking, C-H···π interactions |

| Fluoro/Chloro group (on benzene ring) | Halogen Bonding (C-X···N, C-X···O), Dipole-Dipole interactions mdpi.com |

| Long Alkyl Chain (e.g., N-dodecyl derivative) | Van der Waals forces, Hydrophobic interactions |

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

NOE and Two-Dimensional NMR Techniques for Regioselectivity and Conformational Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning complex structures and determining the spatial relationships between atoms. wikipedia.org

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, which helps in piecing together the spin systems within the molecule. ua.es

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. dokumen.pub

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for connecting different fragments of the molecule and confirming the substitution pattern. dokumen.pub

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which is essential for determining the three-dimensional conformation of the molecule. ua.esrsc.org

For instance, in related quinoxaline (B1680401) derivatives, the specific position of substituents on the benzene (B151609) ring can be confirmed by analyzing the increment values of chemical shifts in ¹³C-NMR spectra and through HMBC correlations. nih.gov

Dynamic NMR Studies for Exchange Processes

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes, tautomerism, and proton exchange. libretexts.orgucl.ac.uk For 3-(aminomethyl)quinoxalin-2-ol, DNMR could be used to investigate the tautomeric equilibrium between the lactam (quinoxalin-2-ol) and lactim (2-hydroxyquinoxaline) forms. Temperature-dependent NMR studies can reveal the coalescence of signals as the rate of exchange between the two forms increases, allowing for the calculation of the energy barrier for this process. beilstein-journals.org Proton exchange involving the amine (-NH₂) and lactam (-NH) protons with the solvent can also be studied using DNMR techniques, often observed as broad signals in the ¹H NMR spectrum at room temperature. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. bioanalysis-zone.com Liquid chromatography-mass spectrometry (LC-MS) is a commonly used hyphenated technique that separates components of a mixture before they are introduced into the mass spectrometer. nih.gov

For this compound (C₉H₉N₃O), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. chromatographyonline.com The fragmentation pattern observed in the mass spectrum, often generated by techniques like electron impact (EI) or electrospray ionization (ESI), provides a fingerprint of the molecule. researchgate.net For example, the loss of the aminomethyl group or fragments from the quinoxalinone ring would produce characteristic daughter ions, helping to confirm the structure. researchgate.net

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

| Molecular Formula | C₉H₉N₃O | - |

| Molecular Weight | 175.19 g/mol | - |

| Expected [M+H]⁺ | 176.0818 | ESI-MS (Positive Mode) |

| Common Fragmentation Pathways | Loss of -CH₂NH₂, CO, HCN | Inferred from related structures |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present. pg.edu.plspectroscopyonline.com

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups:

N-H stretching: Broad bands in the region of 3200-3500 cm⁻¹ corresponding to the amine (-NH₂) and lactam (-NH) groups. specac.com

C-H stretching: Bands around 3000-3100 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the aminomethyl group. scialert.net

C=O stretching: A strong, sharp peak typically in the range of 1650-1700 cm⁻¹ for the lactam carbonyl group. specac.com

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the quinoxaline ring. scialert.net

N-H bending: A medium intensity peak around 1600 cm⁻¹. specac.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C=C and C=N bonds of the aromatic system. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (amine, lactam) | Stretching | 3200 - 3500 | Medium-Strong, Broad |

| C-H (aromatic) | Stretching | 3000 - 3100 | Weak-Medium |

| C-H (aliphatic) | Stretching | 2850 - 2960 | Weak-Medium |

| C=O (lactam) | Stretching | 1650 - 1700 | Strong, Sharp |

| C=N / C=C (ring) | Stretching | 1500 - 1650 | Medium |

| N-H | Bending | ~1600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. science-softcon.de The UV-Vis spectrum of a quinoxaline derivative typically displays multiple absorption bands corresponding to π-π* and n-π* transitions. researchgate.net

For this compound, the spectrum is expected to show characteristic absorptions related to the quinoxalinone chromophore. The position and intensity of these bands can be influenced by the solvent polarity and pH, reflecting the different electronic environments of the protonated and deprotonated species. researchgate.netacademie-sciences.fr Studies on similar quinoline (B57606) and quinoxaline compounds show that the introduction of an amino group can cause a bathochromic (red) shift in the absorption maxima. researchgate.net These studies are valuable for understanding the electronic structure and potential for intramolecular charge transfer within the molecule.

Applications of 3 Aminomethyl Quinoxalin 2 Ol and Its Derivatives in Specific Chemical Research Domains

Role as Synthetic Building Blocks and Intermediates for Complex Organic Molecules

The inherent reactivity of the quinoxaline (B1680401) ring system, combined with the functional handles on 3-(Aminomethyl)quinoxalin-2-ol, positions it as a valuable intermediate in the synthesis of more complex organic molecules. google.comcymitquimica.com The amino group and the hydroxyl group can be readily functionalized, allowing for the construction of elaborate molecular architectures.

Researchers have developed numerous synthetic strategies that utilize quinoxaline derivatives as foundational structures. The condensation of o-phenylenediamines with α-dicarbonyl compounds is a widely employed method for creating the quinoxaline core, which can then be further modified. sapub.orgthieme-connect.de For instance, the aminomethyl group can undergo reactions such as acylation, alkylation, or diazotization, while the hydroxyl group can be converted into ethers or esters, paving the way for a diverse library of derivative compounds. sapub.org These derivatives serve as key intermediates in multi-step syntheses. For example, quinoxaline sulfonamide derivatives, which have shown significant therapeutic potential, are often synthesized from amino-functionalized quinoxalines. mdpi.com The process typically involves reacting the amino group with various sulfonyl chlorides to yield the target sulfonamides. mdpi.com Similarly, pyrrolo[1,2-a]quinoxalines, a class of compounds with noted physiological properties, can be synthesized from 2-aminophenyl-substituted precursors, highlighting the utility of amino-functionalized quinoxalines as key building blocks. mdpi.com

Table 1: Examples of Complex Molecules Derived from Quinoxaline Building Blocks

| Derivative Class | Precursor Type | Synthetic Transformation Example | Application/Significance | Reference |

|---|---|---|---|---|

| Quinoxaline Sulfonamides | Amino-substituted quinoxalines | Reaction with sulfonyl chlorides | Therapeutic agents (anticancer, anti-inflammatory) | mdpi.com |

| Pyrrolo[1,2-a]quinoxalines | 1-(2-aminophenyl)pyrroles | Iron-catalyzed reaction with ethers | Biologically active heterocycles | mdpi.com |

| Piperazinyl Quinoxalines | 2-Chloro-3-(piperazin-2-yl)quinoxaline | Nucleophilic substitution with piperazine (B1678402) derivatives | Atypical antipsychotic drugs | mdpi.com |

| 2-Benzoimidazoloquinoxalines | 3,4-dihydroquinoxalin-2(1H)-ones | Acid-catalyzed rearrangement with o-phenylenediamine (B120857) | Complex heterocyclic systems | sapub.org |

Applications in Catalysis and Ligand Design

The nitrogen atoms within the quinoxaline ring and the appended functional groups of its derivatives make them excellent candidates for ligand design in catalysis. ijfans.org Their ability to coordinate with metal ions has led to significant developments in both transition metal catalysis and the more intricate field of supramolecular catalysis.

Quinoxaline derivatives are highly effective ligands for transition metal ions, a property attributed to the chelating ability of their nitrogen-containing heterocyclic structure. tandfonline.commdpi.com The introduction of substituents like the aminomethyl group in this compound can enhance this coordinating ability, creating bidentate or tridentate ligands that form stable complexes with various metals, including cobalt, nickel, copper, and zinc. nih.gov These metal complexes have demonstrated considerable catalytic activity in a range of organic transformations. ijfans.org

The design of these ligands is often inspired by established chelating agents like 2,2'-bipyridine, with the quinoxaline framework offering unique electronic and steric properties. mdpi.com For example, ligands derived from quinoxaline-2-carboxaldehyde can act as analogues to SALEN-type ligands. ijfans.org The resulting transition metal complexes are being explored for their catalytic prowess in reactions such as oxidation and polymerization. researchgate.netijfans.org The stability and performance of these catalysts can be fine-tuned by modifying the substituents on the quinoxaline ring, thereby altering the electronic environment of the metal center. ijfans.orgacs.org

Table 2: Selected Quinoxaline-Based Ligands in Transition Metal Catalysis

| Ligand Type | Metal Ion(s) | Geometry of Complex | Potential Catalytic Application | Reference |

|---|---|---|---|---|

| N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral / Distorted Octahedral | Redox reactions | nih.gov |

| 2-(2′-Pyridyl)quinoxaline (pqx) | Cr(III), Co(II), Cu(II), Mn(II), Fe(II), Ni(II), Zn(II) | Trigonal Bipyramidal, Octahedral, Tetrahedral | Inflammatory mediation | mdpi.com |

| Schiff bases from quinoxaline-2-carboxaldehyde | Various transition metals | Varies | Oxidation, Polymerization | ijfans.org |

| Zr-UiO-66-MW complex | Zr(IV) | Not specified | Synthesis of quinazolinones | nih.gov |

Supramolecular catalysis leverages non-covalent interactions to create organized molecular assemblies that function as catalysts, mimicking the action of enzymes. bohrium.com Quinoxaline derivatives are valuable components in constructing these complex systems. The rigid, planar structure of the quinoxaline ring can be incorporated into larger scaffolds, such as cavitands or helical polymers, to create defined reaction pockets. chim.itnih.gov

Contributions to Supramolecular Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. researchgate.net The structural and electronic features of this compound—including its aromatic system capable of π-π stacking and hydrogen-bonding aminomethyl and hydroxyl groups—make it and its derivatives prime candidates for designing complex supramolecular architectures. rsc.orgiitg.ac.in

Host-guest chemistry involves the design of host molecules with cavities that can selectively bind to smaller guest molecules. Quinoxaline derivatives have been successfully integrated into the structure of host molecules, such as resorcinarene-based cavitands. chim.it In these systems, the quinoxaline units act as rigid walls, forming a well-defined cavity. chim.it The electronic properties of the quinoxaline panels can be modulated to control the binding of guest molecules.

For example, quinoxalinium salts have been developed as chemosensors that operate through a dual-mode of action: nucleophilic addition for small anions like fluoride (B91410) and a host-guest complex formation for larger anions like ascorbate. rsc.orgresearchgate.net The selectivity is dictated by steric hindrance, where the larger guest cannot approach the reactive C2 position and instead engages in non-covalent host-guest interactions. rsc.org This behavior is confirmed by spectroscopic methods, which show distinct changes corresponding to either covalent bond formation or non-covalent complexation. researchgate.netrsc.org The ability to functionalize the quinoxaline scaffold, for instance by modifying the aminomethyl or hydroxyl groups of this compound, offers a pathway to creating highly specific receptors for a variety of guest molecules.

Table 3: Quinoxaline-Based Host-Guest Systems

| Host System | Guest Molecule(s) | Binding Mechanism | Application | Reference |

|---|---|---|---|---|

| Quinoxalinium Salts | Fluoride (F⁻), Acetate (B1210297) (AcO⁻) | Nucleophilic addition at C2 position | Anion sensing | rsc.orgresearchgate.net |

| Quinoxalinium Salts | Ascorbate | Host-guest complex formation | Anion sensing | rsc.orgresearchgate.net |

| Resorcin nih.govarene-quinoxaline cavitands | Zn(II) ions, various small molecules | Coordination, Cavity encapsulation | Molecular recognition, Shape-shifting receptors | chim.it |

| Tripodal receptors with pyrrole/dipyrromethane | Tetrahedral oxoanions (HSO₄⁻, H₂PO₄⁻) | Hydrogen bonding | Anion recognition | nih.gov |

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The functional groups on this compound—the hydrogen-bond donating and accepting amine and hydroxyl groups, and the π-stacking aromatic core—make its derivatives ideal candidates for directed self-assembly. iitg.ac.in

Researchers have demonstrated that quinoxaline-based monomers can self-assemble into complex, dynamic helical polymers. acs.orgacs.org The process is often driven by a combination of hydrogen bonding and π-π stacking interactions. The chirality and stability of these helical structures can be influenced by external stimuli, such as the presence of specific guest molecules, which interact with the polymer chain. acs.org For example, an optically inactive helical poly(quinoxaline-2,3-diyl) can be induced to adopt a specific helical sense in the presence of chiral guest molecules. acs.org The ability of molecules like this compound to participate in multiple types of non-covalent interactions provides a powerful tool for designing novel, functional materials and nanostructures through bottom-up self-assembly processes. iitg.ac.in

Fabrication of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Quinoxaline Ligands

The field of coordination polymers and Metal-Organic Frameworks (MOFs) has expanded rapidly, driven by the ability to design materials with specific structures and functionalities from molecular building blocks. researchgate.net Quinoxaline derivatives, including structures analogous to this compound, serve as excellent ligands in the construction of these frameworks due to the coordinating ability of their nitrogen atoms. researchgate.netresearcher.life These ligands can be incorporated into multicomponent MOFs, enabling the development of materials with tailored properties. acs.org

The synthesis of coordination polymers often involves the reaction of a metal salt with an organic linker containing coordinating sites. A study reported the synthesis of a dinuclear Cu(II) coordination polymer using quinoxaline and 3,3-thiodipropionic acid as ligands. researcher.life In another approach, multicomponent MOFs, designated MUF-7 and MUF-77, were synthesized using zinc acetate and a set of three different carboxylate ligands, one of which is a quinoxaline derivative. acs.orgnih.gov The incorporation of quinoxaline ligands into these frameworks was achieved through a multistep procedure, demonstrating the feasibility of creating complex, functional materials. nih.gov The resulting MOFs exhibited interesting photochromic properties, changing color from yellow to red upon irradiation with light, a phenomenon attributed to photoinduced electron transfer between different components of the framework. acs.org

Furthermore, MOFs themselves can be utilized as catalysts for the synthesis of quinoxaline derivatives. An alkylsulfonate-functionalized MOF, MIL-101-Cr–NH–RSO3H, has been shown to be a highly efficient and reusable heterogeneous catalyst for the condensation reaction that produces quinoxalines. rsc.org Similarly, Fe/Co-based bimetallic MOFs (Bi-MOFs) and magnetic nanocatalysts like Fe3O4@APTES@MOF-199 have been successfully employed to catalyze the synthesis of quinoxaline compounds with high yields and short reaction times. acs.orgiau.irnih.gov These catalytic applications highlight the synergistic relationship between quinoxaline chemistry and MOF technology.

Table 1: MOFs in Quinoxaline Chemistry

| MOF Catalyst | Application | Key Finding |

|---|---|---|

| MIL-101-Cr–NH–RSO3H | Synthesis of quinoxaline derivatives | High catalytic performance, stability, and recyclability. rsc.org |

| (Fe/Co) Bi-MOF | Synthesis of quinoxaline | Yields up to 98.38% were achieved. nih.gov |

| Fe3O4@APTES@MOF-199 | Synthesis of quinoxaline derivatives | Yields of 84-97% with catalyst reusability up to 5 times. iau.ir |

Development of Functional Materials

The inherent electronic and photophysical properties of the quinoxaline scaffold make its derivatives prime candidates for the development of a wide range of functional materials. nih.govresearchgate.net These applications span from luminescent materials and chemical sensors to protective coatings for metals. researchgate.netresearchgate.net

Fluorescent Probes and Luminescent Materials based on Quinoxaline Derivatives

Quinoxaline derivatives are widely explored as luminescent materials due to their π-deficient aromatic system, which can act as an electron-withdrawing unit in push-pull molecular structures, leading to intramolecular charge transfer (ICT) and subsequent luminescence. researchgate.net The development of new luminescent materials is crucial for applications in optoelectronic devices, biological imaging, and sensing. researchgate.netbeilstein-journals.org

Poly(quinoxaline-2,3-diyl)s (PQXs) represent a class of helical polymers that serve as a multifunctional chiral scaffold for circularly polarized luminescent (CPL) materials. nih.govacs.orgacs.org By incorporating achiral diarylquinoxaline units into a chiral polymer backbone, researchers have created materials where the emission color is tunable. nih.govacs.org An energy transfer from the quinoxaline main chain to the diarylquinoxaline units was observed, and the diaryl substitution was found to be crucial for achieving high fluorescence quantum yields. acs.org

Specific quinoxaline derivatives have been designed as fluorescent probes for detecting various species. For instance, thienoquinoxaline and styryl-quinoxaline derivatives were developed to stain amyloid-β fibrils, which are associated with neurodegenerative diseases. academie-sciences.fracademie-sciences.fr These probes are essentially non-fluorescent in aqueous buffer but exhibit a significant increase in fluorescence (a "turn-on" response) upon binding to the amyloid aggregates. academie-sciences.fr The apparent dissociation constant (Kd) for one such probe with aggregated Aβ(1-40) was found to be as low as 77 nM. academie-sciences.fr Other research has focused on developing quinoxaline-based probes for detecting biothiols like cysteine (Cys) and homocysteine (Hcy), with some probes showing a rapid turn-on fluorescence response within one minute and successful application in cellular imaging. researchgate.net

Table 2: Luminescent Properties of Selected Quinoxaline Derivatives

| Quinoxaline Derivative Type | Application | Emission Wavelength (λem) | Key Feature |

|---|---|---|---|

| Poly(quinoxaline-2,3-diyl)s (PQXs) | Circularly Polarized Luminescence | Tunable (e.g., 485 nm, 634 nm) | Helical polymer scaffold, tunable emission color. nih.govacs.org |

| Thienoquinoxaline | Amyloid-β fibril probe | ~530–580 nm | Fluorescence "turn-on" upon binding to aggregates. academie-sciences.fr |

| Styryl-quinoxaline | Amyloid-β fibril probe | ~530–580 nm | ~100-fold increase in fluorescence intensity. academie-sciences.fr |

Chemical Sensors and Detection Systems

The ability of quinoxaline derivatives to exhibit changes in their optical or electrochemical properties upon interaction with specific analytes makes them excellent candidates for chemical sensors. researchgate.netmdpi.com Their electron-deficient nature and the presence of nitrogen atoms facilitate interactions with a variety of ions and molecules. researchgate.netresearchgate.net

Quinoxaline-based chemosensors have been developed for the selective detection of various metal cations. A novel sensor, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), demonstrated dual functionality: it provided a colorimetric response (colorless to yellow) for Fe³⁺ ions and a fluorescent quenching response for Cu²⁺ ions. arabjchem.org The sensor showed a 1:1 binding stoichiometry with both metal ions. arabjchem.org Another study reported an acenaphtoquinoxaline-based "switch-off" fluorescent sensor for the highly selective detection of Hg²⁺ ions, with a detection limit of 42 ppb and a 1:1 binding ratio. nih.gov A quinoxaline–naphthaldehyde conjugate has also been used for the colorimetric determination of Cu²⁺, with a detection limit of 0.45 µM. mdpi.com

Beyond metal ions, quinoxaline derivatives have been engineered to detect anions and small molecules. A phenolic Schiff base quinoxaline receptor was developed for the selective fluorescent sensing of fluoride ions, operating via a hydrogen bond interaction. bohrium.com This sensor had a low detection limit of 3.1 μM. bohrium.com Ratiometric fluorescent probes based on quinoxaline have been created for the detection of thiophenols, which are environmental pollutants. researchgate.net These probes offer the advantage of self-calibration and have been successfully applied to detect thiophenols in food samples and living cells. researchgate.net The versatility of the quinoxaline scaffold is further highlighted by its use in developing sensors for pH, nerve agents, and methylglyoxal. mdpi.com

Table 3: Quinoxaline-Based Chemical Sensors

| Sensor | Analyte | Detection Method | Detection Limit |

|---|---|---|---|

| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Fe³⁺ / Cu²⁺ | Colorimetric / Fluorescence Quenching | Not specified |

| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence "Switch-off" | 42 ppb nih.gov |

| Quinoxaline–naphthaldehyde conjugate | Cu²⁺ | Colorimetric | 0.45 µM mdpi.com |

| Phenolic Schiff Base Quinoxaline | F⁻ | Fluorescence | 3.1 µM bohrium.com |

Corrosion Inhibition Studies and Mechanisms

Quinoxaline derivatives have been extensively studied as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl). researchgate.netmdpi.comiaea.org The effectiveness of these compounds stems from their molecular structure, which includes heteroatoms (N), aromatic rings, and often other functional groups containing oxygen or π-electrons. mdpi.comnajah.edu These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. researchgate.netnih.gov

The mechanism of inhibition involves the adsorption of the quinoxaline derivatives onto the metal surface, which can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation between the inhibitor and metal atoms). researchgate.netiaea.org Studies have shown that the adsorption of many quinoxaline inhibitors on mild steel follows the Langmuir adsorption isotherm. mdpi.comnajah.edunih.gov Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate their performance. mdpi.comiaea.org PDP studies have revealed that most quinoxaline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comiaea.orgnajah.edu EIS measurements consistently show an increase in polarization resistance (Rp) or charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) upon addition of the inhibitor, confirming the formation of a protective layer on the metal surface. mdpi.comnih.govimist.ma

The inhibition efficiency (IE%) of these compounds is dependent on their concentration, the temperature, and their specific molecular structure. mdpi.comnajah.edu For example, two derivatives, 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) and 1-((8-hydroxyquinolin-5-yl)methyl) quinoxalin-2(1H)-one (Q2), showed high inhibition efficiencies for mild steel in 1 M HCl, with Q1 reaching 96% at a concentration of 5 × 10⁻³ mol/L. mdpi.com In another study, (E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ) was found to be the most effective inhibitor among three tested compounds. najah.edu The presence of electron-donating groups in the molecular structure generally enhances the inhibition efficiency. mdpi.com

Table 4: Corrosion Inhibition Efficiency of Quinoxaline Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration | Inhibition Efficiency (IE%) | Method | Reference |

|---|---|---|---|---|

| Q1 | 5 × 10⁻³ M | 96% | Weight Loss, PDP, EIS | mdpi.com |

| Q2 | 5 × 10⁻³ M | 89% (PDP) | PDP | mdpi.com |

| NSQN | 1 × 10⁻³ M | 96% | Gravimetric | nih.gov |

| CSQN | 1 × 10⁻³ M | 92% | Gravimetric | nih.gov |

| Me-4-PQPB | 100 ppm | > Mt-3-PQPB | PDP, EIS | iaea.org |

| QN-CH3 | 10⁻³ M | 89.07% | Not specified | imist.ma |

| QN-Cl | 10⁻³ M | 87.64% | Not specified | imist.ma |

Q & A

Q. What are common synthetic routes for 3-(Aminomethyl)quinoxalin-2-ol derivatives?

Methodological Answer: A widely used method involves alkylation of quinoxaline precursors. For example, 3-methylquinoxalin-2(1H)-one can be reacted with alkylating agents like ethyl bromide in the presence of K₂CO₃ and dimethylformamide (DMF) under ambient conditions for 24 hours, followed by crystallization from ethanol . Alternative routes include condensation reactions with 1,2-diamines and aldehydes, often catalyzed by CeO₂ nanoparticles to improve regioselectivity .

Q. How to handle and store this compound safely?

Methodological Answer: Key safety measures include:

Q. What spectroscopic methods confirm the structure of synthesized derivatives?

Methodological Answer:

- NMR : Used to confirm substitution patterns (e.g., methyl groups at 3-position) and hydrogen bonding interactions .

- IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for quinoxalinone derivatives) .

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds and π–π stacking in crystal lattices) .

Advanced Research Questions

Q. How to optimize regioselectivity in alkylation reactions of quinoxaline derivatives?

Methodological Answer: Regioselectivity can be controlled using steric/electronic directing groups or microwave-assisted synthesis. For example, DCQX (dichloroquinoxaline) reacts with nucleophiles to yield single/double-substituted products depending on solvent polarity and temperature . Propargyl bromide as an alkylating agent in DMF with K₂CO₃ selectively targets nitrogen sites .

Q. What methodologies enable nitro group reduction in quinoxaline derivatives without metal catalysts?

Methodological Answer: Na₂S₂O₄ (sodium dithionite) in aqueous dioxane effectively reduces nitro groups to amines under mild conditions, avoiding transition metals. This method is critical for synthesizing benzimidazoles from 3-(2-nitrobenzyl)quinoxalin-2(1H)-ones . Post-reduction, Hinsberg-Körner reactions can stabilize tautomeric forms of intermediates .

Q. How do computational models predict the biological activity of quinoxaline derivatives?

Methodological Answer:

Q. What strategies stabilize quinoxaline derivatives during photochemical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.